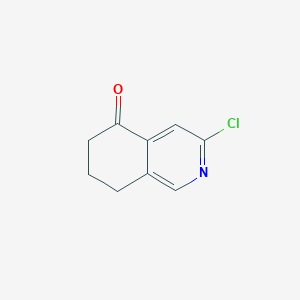

3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Description

The exact mass of the compound 3-chloro-7,8-dihydroisoquinolin-5(6H)-one is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-chloro-7,8-dihydroisoquinolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-7,8-dihydroisoquinolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloro-7,8-dihydro-6H-isoquinolin-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOENMMZAMPPISD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CN=C(C=C2C(=O)C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105662-39-2 | |

| Record name | 3-chloro-5,6,7,8-tetrahydroisoquinolin-5-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of the 3-chloro-7,8-dihydroisoquinolin-5(6H)-one Building Block

Introduction: Strategic Importance of the 3-chloro-7,8-dihydroisoquinolin-5(6H)-one Scaffold

The 3-chloro-7,8-dihydroisoquinolin-5(6H)-one scaffold is a pivotal heterocyclic building block in contemporary drug discovery and medicinal chemistry. Its unique structural and electronic properties render it an invaluable starting material for the synthesis of a diverse array of complex molecules with significant therapeutic potential. The isoquinoline core is a common motif in numerous biologically active compounds, and the strategic placement of a chlorine atom at the 3-position provides a versatile handle for further chemical modifications, such as cross-coupling reactions, nucleophilic substitutions, and other functional group interconversions. This guide provides a comprehensive, in-depth technical overview of a robust and efficient synthetic route to this key intermediate, intended for researchers, scientists, and professionals in the field of drug development.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule, 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, points to the crucial precursor, 7,8-dihydroisoquinolin-5(6H)-one. The primary synthetic challenge lies in the selective introduction of a chlorine atom at the C3 position of this cyclic enaminone system.

Our strategic approach is therefore twofold:

-

Efficient Synthesis of the Precursor: Establishment of a reliable and high-yielding protocol for the synthesis of 7,8-dihydroisoquinolin-5(6H)-one.

-

Selective Chlorination: Implementation of a regioselective chlorination methodology that specifically targets the C3 position of the dihydroisoquinolinone core.

This guide will detail a field-proven two-step synthesis commencing from the readily available 5,6,7,8-tetrahydroisoquinoline.

Visualizing the Synthetic Pathway

Caption: Proposed mechanism for the NBS-mediated chlorination.

Experimental Protocol: Synthesis of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

This protocol is adapted from the general procedure for the chlorination of enaminones reported by Dong and colleagues.[1]

Materials and Equipment:

-

7,8-dihydroisoquinolin-5(6H)-one

-

N-Bromosuccinimide (NBS)

-

1,2-Dichloroethane (DCE), anhydrous

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

15 mL Ace Glass pressure tube with a screw cap and O-ring

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Flash column chromatography system

-

Silica gel (230-400 mesh)

-

Standard laboratory glassware

Procedure:

-

To a 15 mL Ace Glass pressure tube, add 7,8-dihydroisoquinolin-5(6H)-one (0.5 mmol, 1.0 equivalent), N-Bromosuccinimide (NBS) (0.5 mmol, 1.0 equivalent), and anhydrous 1,2-dichloroethane (DCE) (2 mL).

-

Seal the pressure tube tightly and place it in a preheated oil bath or heating mantle.

-

Stir the reaction mixture vigorously at 140 °C for 9 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Transfer the reaction mixture to a separatory funnel and dilute with ethyl acetate (15 mL).

-

Wash the organic layer with deionized water (10 mL).

-

Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-chloro-7,8-dihydroisoquinolin-5(6H)-one.

Data Presentation

| Reagent | Molecular Weight ( g/mol ) | Moles (mmol) | Equivalents | Amount Used |

| 7,8-dihydroisoquinolin-5(6H)-one | 147.18 | 0.5 | 1.0 | 73.6 mg |

| N-Bromosuccinimide (NBS) | 177.98 | 0.5 | 1.0 | 89.0 mg |

| 1,2-Dichloroethane (DCE) | 98.96 | - | - | 2 mL |

Table 1: Reagent quantities for the synthesis of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one.

Characterization of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

The structure and purity of the synthesized 3-chloro-7,8-dihydroisoquinolin-5(6H)-one should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the connectivity of the atoms and the presence of the chlorine substituent.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular formula of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show the characteristic absorption bands for the functional groups present in the molecule, such as the carbonyl group of the enaminone.

-

Melting Point: The melting point of the purified product should be determined and compared to literature values if available.

Conclusion and Future Perspectives

This technical guide has outlined a robust and efficient two-step synthetic route for the preparation of the valuable building block, 3-chloro-7,8-dihydroisoquinolin-5(6H)-one. The synthesis of the precursor, 7,8-dihydroisoquinolin-5(6H)-one, followed by a selective NBS-mediated C-H chlorination, provides a reliable and scalable method for accessing this key intermediate. The versatility of the chloro-substituent opens up numerous avenues for the further elaboration of this scaffold, making it a highly attractive starting point for the development of novel therapeutic agents. Future work could focus on optimizing the reaction conditions for the chlorination step to improve yields and reduce reaction times, as well as exploring the downstream diversification of the 3-chloro-7,8-dihydroisoquinolin-5(6H)-one core.

References

-

Lardenois, P., Frost, J. R., Dargazanli, G., & George, P. (1996). A Convenient Synthesis of 7,8-Dihydroisoquinolin-5(6H)-One. Synthetic Communications, 26(12), 2305-2308. [Link]

-

Dong, J., Wang, Y., Li, Y., Wang, S., & Zhang, Y. (2023). NBS-Mediated C(sp 2 )–H Bond Chlorination of Enaminones: Using DCE as Chlorine Source. Molecules, 28(3), 1383. [Link]

-

Lardenois, P., Frost, J. R., Dargazanli, G., & George, P. (1996). A Convenient Synthesis 7,8-Dihydroisoquinolin-5(6H)-One. Semantic Scholar. [Link]

Sources

A Technical Guide to the Chemical Properties and Synthetic Landscape of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Abstract: The isoquinoline core is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic pharmaceuticals.[1][2] Its partially saturated derivative, the dihydroisoquinolinone scaffold, represents a "privileged structure" that is frequently employed in the design of novel therapeutic agents. This guide provides an in-depth technical analysis of a specific, functionalized example: 3-chloro-7,8-dihydroisoquinolin-5(6H)-one. We will explore its fundamental physicochemical properties, predicted spectroscopic characteristics, and key reactive sites. Furthermore, this whitepaper will present a plausible synthetic strategy, discuss its potential applications as a versatile building block in drug discovery, and provide detailed experimental protocols for its derivatization and analysis. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this scaffold in their research endeavors.

Core Scaffold Analysis and Physicochemical Profile

The 3-chloro-7,8-dihydroisoquinolin-5(6H)-one molecule (CAS No. 1105662-39-2) integrates several key chemical features into a single, compact structure: a pyridine ring, an α,β-unsaturated ketone (enone), and a reactive chloro-substituent. This combination makes it a valuable intermediate for library synthesis. The dihydroisoquinoline core itself is a key component in a wide array of biologically active compounds, demonstrating activities ranging from antitumor and antimicrobial to antiviral.[1][3][4] The strategic placement of the chlorine atom provides a versatile handle for introducing molecular diversity through various cross-coupling and substitution reactions.

Physicochemical Properties

The fundamental properties of the title compound have been computationally predicted and are summarized below. These parameters are crucial for predicting its behavior in various solvent systems and its potential as a drug candidate, influencing factors like solubility and membrane permeability.[5]

| Property | Value | Source |

| CAS Number | 1105662-39-2 | BOC Sciences[] |

| Molecular Formula | C₉H₈ClNO | BOC Sciences[] |

| Molecular Weight | 181.62 g/mol | BOC Sciences[] |

| IUPAC Name | 3-chloro-7,8-dihydro-6H-isoquinolin-5-one | BOC Sciences[] |

| Topological Polar Surface Area | 30 Ų | BOC Sciences[] |

| LogP (Octanol/Water Partition) | 2.254 | BOC Sciences[] |

| Hydrogen Bond Acceptors | 2 | BOC Sciences[] |

| Hydrogen Bond Donors | 0 | BOC Sciences[] |

| Rotatable Bond Count | 0 | BOC Sciences[] |

Predicted Spectroscopic Signature

While specific experimental spectra are not widely published, the structure allows for the confident prediction of its key spectroscopic features, which are essential for its identification and characterization.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the aliphatic protons of the cyclohexenone moiety. Protons adjacent to the carbonyl group and the nitrogen atom will be shifted downfield.

-

¹³C NMR: The spectrum will be characterized by a signal for the carbonyl carbon (~190-200 ppm), signals for the sp² carbons of the pyridine ring and the enone, and signals for the sp³ carbons of the saturated portion of the six-membered ring.

-

Mass Spectrometry (MS): The mass spectrum will display a characteristic isotopic pattern for a molecule containing one chlorine atom, with the molecular ion peaks (M⁺ and M+2⁺) appearing in an approximate 3:1 ratio. The monoisotopic mass is 181.0294 g/mol .[]

-

Infrared (IR) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated ketone will be prominent (typically ~1650-1680 cm⁻¹). C=N and C=C stretching vibrations from the aromatic and enone systems will also be present.

Synthesis and Chemical Reactivity

The utility of a chemical building block is defined by its accessibility and the predictability of its reactions. This section outlines a plausible synthetic approach and details the primary modes of reactivity.

Proposed Synthetic Pathway

The diagram below illustrates a conceptual workflow for the synthesis of such a scaffold, which is a common task in medicinal chemistry.

Caption: Conceptual workflow for the synthesis of the target compound.

Key Reactive Sites and Causality

The molecule's functionality is dictated by its three primary reactive domains. Understanding these is crucial for planning subsequent chemical transformations.

-

C3-Chloro Substituent (SNAr Chemistry): The chlorine atom is attached to an electron-deficient pyridine ring, making it an excellent leaving group for Nucleophilic Aromatic Substitution (SNAr) reactions. This position is the primary handle for introducing diversity. The electron-withdrawing nature of the ring nitrogen and the conjugated carbonyl group activates the C3 position towards attack by nucleophiles such as amines, thiols, or alkoxides. This is the most logical and widely used reaction for derivatizing this type of scaffold.

-

Enone System (Michael Addition): The α,β-unsaturated ketone is a classic Michael acceptor. It is susceptible to conjugate addition by soft nucleophiles at the C6 position. This allows for the introduction of substituents on the saturated ring, further expanding the structural diversity.

-

C5-Carbonyl Group (Ketone Chemistry): The ketone at the C5 position can undergo standard carbonyl chemistry, including reduction to an alcohol, reductive amination, or Wittig-type olefination. These reactions allow for modification of the core scaffold itself.

Caption: Key reactive sites on the 3-chloro-7,8-dihydroisoquinolin-5(6H)-one scaffold.

Applications in Drug Discovery

The dihydroisoquinolinone scaffold is of significant interest in drug development. For instance, derivatives have been identified as novel inhibitors of the p53-MDM2 protein-protein interaction, a key target in oncology.[7] The rigid nature of the bicyclic system provides an excellent platform for orienting substituents into the binding pockets of target proteins with high specificity.

The chloro-substituent on the title compound is particularly valuable. It allows for the rapid creation of a library of analogues using parallel synthesis techniques. By reacting the parent molecule with a diverse set of amines, alcohols, or thiols via SNAr, researchers can efficiently explore the structure-activity relationship (SAR) around the core scaffold.

Conceptual Inhibition of a Signaling Pathway

Many heterocyclic kinase inhibitors function by competing with ATP for the enzyme's binding site. A molecule derived from our scaffold could theoretically function in a similar manner.

Caption: Conceptual model of a kinase signaling pathway inhibited by a derived molecule.

Experimental Protocols

To ensure scientific integrity, all described protocols must be robust and self-validating. The following provides a generalized, yet detailed, methodology for a common derivatization reaction and the subsequent analytical workflow for characterization.

Protocol: Nucleophilic Aromatic Substitution with a Primary Amine

-

Objective: To replace the C3-chloro substituent with an amino group, a common step in library synthesis.

-

Causality: This reaction is chosen for its reliability and the vast commercial availability of primary amines, allowing for extensive SAR exploration. A base is required to neutralize the HCl generated in situ, and a polar aprotic solvent is used to facilitate the reaction.

-

Methodology:

-

Reaction Setup: To a clean, dry vial, add 3-chloro-7,8-dihydroisoquinolin-5(6H)-one (1.0 eq).

-

Add the desired primary amine (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Add a polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), to achieve a concentration of ~0.1 M.

-

Reaction Execution: Seal the vial and heat the reaction mixture to 80-120 °C.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-16 hours).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine to remove the solvent and excess reagents.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel to yield the desired product.

-

Protocol: Analytical Characterization Workflow

-

Objective: To unambiguously confirm the structure and purity of the newly synthesized derivative.

-

Trustworthiness: This multi-step validation ensures that the material being tested in biological assays is the correct compound at a known purity, which is fundamental to reliable drug discovery.

Caption: Standard workflow for the analytical validation of a synthesized compound.

Safety and Handling

According to supplier safety data, 3-chloro-7,8-dihydroisoquinolin-5(6H)-one is associated with the following hazards:

-

GHS Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[][8]

-

Precautions: Standard laboratory precautions should be observed. Handle the compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion and Future Outlook

3-chloro-7,8-dihydroisoquinolin-5(6H)-one is more than just a chemical; it is a highly functionalized and versatile platform for drug discovery. Its defined reactive sites allow for controlled and predictable derivatization, making it an ideal starting point for the synthesis of compound libraries. The proven biological relevance of the dihydroisoquinolinone core suggests that derivatives of this compound are promising candidates for screening against a wide range of therapeutic targets. Future work should focus on exploiting the key reactive handles to build diverse chemical libraries and screen them against targets like protein-protein interactions and kinases to uncover novel therapeutic leads.

References

-

PubChem. (n.d.). 7-Chloro-8-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 5,6,7,8-Tetrahydroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

ACS Publications. (2026). Organic Letters Ahead of Print. Retrieved from [Link]

-

TIHONDAN. (n.d.). 3-Chloro-7,8-dihydroquinolin-5(6H)-one. Retrieved from [Link]

-

PubChem. (n.d.). 7-Bromo-3-chloro-1,2-dihydroisoquinolin-1-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of 3-Chlorohexane (CAS 2346-81-8). Retrieved from [Link]

-

ACS Publications. (n.d.). Substituted Dihydroisoquinolinones by Iodide-Promoted Cyclocarbonylation of Aromatic α-Amino Acids. Organic Letters. Retrieved from [Link]

-

PubMed. (2015). Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode. Retrieved from [Link]

-

MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

-

National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]

-

National Institutes of Health. (2024). Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines. Retrieved from [Link]

-

Royal Society of Chemistry. (2025). Convergent and divergent synthesis of dihydroisoquinoline-1,4-diones enabled by a photocatalytic skeleton-editing [4 + 2] strategy. Chemical Science. Retrieved from [Link]

-

ACS Publications. (2022). Exploration of Dihydrothieno[2,3-c] Isoquinolines As Luminescent Materials and Corrosion Inhibitors. ACS Omega. Retrieved from [Link]

-

PubMed Central. (n.d.). Biologically Active Isoquinoline Alkaloids covering 2014-2018. Retrieved from [Link]

-

ResearchGate. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

PubMed. (n.d.). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs. Retrieved from [Link]

-

Semantic Scholar. (2025). Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. Retrieved from [Link]

-

Journal of Organic and Pharmaceutical Chemistry. (2023). Biological Activities of Tetrahydroisoquinolines Derivatives. Retrieved from [Link]

-

PubChem. (n.d.). 8-Bromo-3-chloroisoquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Retrieved from [Link]

Sources

- 1. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isoquinolines: Important Cores in Many Marketed and Clinical Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 7. Discovery of dihydroisoquinolinone derivatives as novel inhibitors of the p53-MDM2 interaction with a distinct binding mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 7-Bromo-3-chloro-1,2-dihydroisoquinolin-1-one | C9H5BrClNO | CID 22931120 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one. Aimed at researchers, scientists, and professionals in drug development, this document outlines the theoretical basis for spectral interpretation, predicted chemical shifts, and detailed experimental protocols for acquiring and analyzing one-dimensional and two-dimensional NMR data. By integrating fundamental NMR principles with practical methodologies, this guide serves as a robust resource for the structural elucidation and characterization of this and structurally related heterocyclic compounds.

Introduction: The Significance of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

3-chloro-7,8-dihydroisoquinolin-5(6H)-one, with CAS Number 1105662-39-2 and molecular formula C₉H₈ClNO, is a heterocyclic compound of interest in medicinal chemistry and drug discovery. Its isoquinoline core is a privileged scaffold found in numerous biologically active molecules. The presence of a chlorine substituent, an α,β-unsaturated ketone system, and a dihydroisoquinoline framework imparts unique electronic and steric properties that are crucial for its interaction with biological targets.

Accurate structural characterization is paramount in the drug development pipeline, and NMR spectroscopy is the most powerful tool for the unambiguous determination of molecular structure in solution. This guide provides a detailed roadmap for the complete ¹H and ¹³C NMR spectral assignment of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, enabling researchers to confidently verify its synthesis and purity.

Below is the structure and IUPAC numbering scheme for 3-chloro-7,8-dihydroisoquinolin-5(6H)-one that will be referenced throughout this guide.

Caption: Structure of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one with IUPAC numbering.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one is expected to exhibit distinct signals corresponding to the aromatic and aliphatic protons. The chemical shifts are influenced by the electronic effects of the chlorine atom, the imine, and the α,β-unsaturated ketone moiety.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H1 | ~8.5 | Singlet | - | Proton on an imine carbon, deshielded by the adjacent nitrogen. |

| H4 | ~7.5 | Singlet | - | Vinylic proton deshielded by the electronegative chlorine and the ring nitrogen. |

| H6 (2H) | ~2.8 | Triplet | ~6.0 | Methylene protons α to a carbonyl group, appearing as a triplet due to coupling with H7. |

| H7 (2H) | ~2.2 | Multiplet | ~6.0 | Methylene protons coupled to both H6 and H8, expected to be a multiplet (quintet or triplet of triplets). |

| H8 (2H) | ~3.0 | Triplet | ~6.0 | Methylene protons α to a double bond and adjacent to a nitrogen-containing aromatic ring, appearing as a triplet due to coupling with H7. |

The predictions are based on established chemical shift ranges for similar structural motifs. For instance, protons on a pyridine-like ring are typically found in the aromatic region, significantly downfield.[1] The protons of the α,β-unsaturated ketone system will also have characteristic shifts.[2]

Predicted ¹³C NMR and DEPT Spectral Analysis

The ¹³C NMR spectrum will reveal nine distinct carbon signals. The use of Distortionless Enhancement by Polarization Transfer (DEPT) experiments is crucial for differentiating between quaternary, methine, methylene, and methyl carbons.[3][4][5]

Table 2: Predicted ¹³C NMR Chemical Shifts and DEPT Information

| Carbon | Predicted Chemical Shift (δ, ppm) | DEPT-135 | Rationale |

| C1 | ~150 | Positive (CH) | Imine carbon, significantly deshielded by the nitrogen atom. |

| C3 | ~148 | No Signal (Quaternary) | Carbon bearing the chlorine atom, deshielded by the electronegative substituent and nitrogen. |

| C4 | ~125 | Positive (CH) | Vinylic carbon. |

| C4a | ~135 | No Signal (Quaternary) | Bridgehead carbon of the α,β-unsaturated ketone system. |

| C5 | ~195 | No Signal (Quaternary) | Carbonyl carbon, highly deshielded. |

| C6 | ~38 | Negative (CH₂) | Methylene carbon α to the carbonyl group. |

| C7 | ~25 | Negative (CH₂) | Aliphatic methylene carbon. |

| C8 | ~30 | Negative (CH₂) | Methylene carbon α to the aromatic ring. |

| C8a | ~130 | No Signal (Quaternary) | Bridgehead carbon adjacent to the nitrogen. |

The chemical shifts of carbons in heterocyclic systems are well-documented and provide a reliable basis for these predictions.[6][7] The α,β-unsaturated ketone carbons have characteristic downfield shifts.[8]

Experimental Protocols

To obtain high-quality NMR data for 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, meticulous sample preparation and appropriate experimental parameter selection are essential.

Sample Preparation

A well-prepared sample is the cornerstone of a successful NMR experiment.[9][10]

Caption: Workflow for NMR Sample Preparation.

Step-by-step Protocol:

-

Weighing the Sample: Accurately weigh between 5-10 mg of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one for ¹H NMR analysis. For ¹³C NMR, a more concentrated sample of 20-50 mg is recommended.[11]

-

Solvent Selection and Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃), in a small vial. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.[10] The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[12][13][14]

-

Homogenization: Gently vortex the vial to ensure the sample is completely dissolved.

-

Filtration and Transfer: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[15]

-

Capping and Labeling: Securely cap the NMR tube and label it clearly.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural analysis.

1. ¹H NMR Spectroscopy:

-

Purpose: To determine the number of unique proton environments, their chemical shifts, and scalar couplings.

-

Key Parameters:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: ~12 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-5 seconds.

-

Number of scans: 8-16.

-

2. ¹³C{¹H} NMR Spectroscopy:

-

Purpose: To identify the number of unique carbon environments and their chemical shifts.

-

Key Parameters:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: ~220 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

3. DEPT-135 and DEPT-90 Spectroscopy:

-

Purpose: To differentiate between CH, CH₂, and CH₃ groups.[16][17]

-

Key Parameters:

-

Pulse sequences: DEPT-135 and DEPT-90.

-

Spectral parameters are typically similar to the standard ¹³C experiment.

-

4. 2D NMR Spectroscopy: For unambiguous assignment, the following 2D NMR experiments are invaluable.[18][19]

-

¹H-¹H COSY (Correlation Spectroscopy):

-

Purpose: To identify protons that are spin-spin coupled, typically through two or three bonds. This will confirm the connectivity of the aliphatic chain (H6-H7-H8).

-

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

-

Purpose: To identify long-range couplings between protons and carbons (typically 2-3 bonds).[20] This is crucial for assigning quaternary carbons and piecing together the molecular fragments.

-

Caption: A strategic workflow for complete NMR-based structure elucidation.

Data Interpretation and Structure Elucidation

The final step involves integrating the data from all NMR experiments to build a complete and validated structure.

-

Assign Proton Signals: Use the ¹H NMR spectrum to identify the distinct proton signals and their multiplicities. The COSY spectrum will establish the connectivity within the -CH₂-CH₂-CH₂- spin system.

-

Assign Carbon Signals: The ¹³C NMR spectrum provides the chemical shifts for all nine carbons. The DEPT spectra will differentiate the CH and CH₂ groups from the quaternary carbons.

-

Correlate Protons and Carbons: The HSQC spectrum will directly link each proton to its attached carbon, allowing for the confident assignment of the protonated carbons.

-

Establish Long-Range Connectivity: The HMBC spectrum is the key to assigning the quaternary carbons and confirming the overall molecular framework. For example, correlations are expected from H8 to C4a and C8a, and from H6 to C5 and C4a.

-

Final Verification: Cross-reference all assignments to ensure they are consistent across all spectra and with the predicted chemical shifts based on known structure-property relationships.

Conclusion

The ¹H and ¹³C NMR analysis of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, when approached systematically, provides a wealth of structural information. By employing a combination of 1D and 2D NMR techniques as outlined in this guide, researchers can achieve a complete and unambiguous assignment of all proton and carbon signals. This level of detailed characterization is indispensable for ensuring the identity, purity, and quality of this compound in research and development settings, ultimately supporting the advancement of medicinal chemistry and drug discovery programs.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

ResearchGate. How to Prepare Samples for NMR. [Link]

-

University of Arizona. NMR Sample Preparation. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

University College London. Sample Preparation. [Link]

-

JoVE. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT). [Link]

- Palanivel, C., Suganya, K., Ramalingan, C., & Kabilan, S. (2000). Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles. Oriental Journal of Chemistry, 16(3).

-

San Diego State University NMR Facility. Common 2D (COSY, HSQC, HMBC). [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

SciELO. Molecular Structure of Heterocycles: 6. Solvent Effects on the 17O Nmr Chemical Shifts of 5-Trichloromethylisoxazoles. [Link]

-

Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link]

-

Columbia University NMR Core Facility. HSQC and HMBC. [Link]

-

Nanalysis. (2019). HSQC – Revealing the direct-bonded proton-carbon instrument. [Link]

-

JEOL Ltd. Delta Tips: DEPT/INEPT Tool. [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. [Link]

-

Chemistry Steps. DEPT NMR: Signals and Problem Solving. [Link]

-

Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR. [Link]

-

J-Stage. Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. [Link]

-

The Royal Society of Chemistry. (2013). Synthesis of α,β-Unsaturated Carbonyl Compounds via a Visible. [Link]

-

ResearchGate. 13C N.M.R. STUDIES: PART VI. CARBON-13 SPECTRA OF α,β-UNSATURATED CARBONYL COMPOUNDS. [Link]

-

Organic Chemistry Data & Info. NMR Spectroscopy. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0144089). [Link]

-

The Royal Society of Chemistry. Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. [Link]

-

ACS Sustainable Chemistry & Engineering. (2023). NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. [Link]

-

Semantic Scholar. 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. [Link]

-

Chemistry Stack Exchange. (2015). How to distinguish diastereomers of unsaturated ketones by NMR?. [Link]

-

Molecules. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. [Link]

-

ResearchGate. 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. [Link]

-

DTIC. 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). [Link]

-

Magnetic Resonance in Chemistry. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. [Link]

-

Indian Academy of Sciences. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. [Link]

-

ResearchGate. 1 H-NMR spectra of chemically synthesized 5-chloro-2-hydroxyacetanilide.... [Link]

-

Doc Brown's Chemistry. H-1 proton NMR spectrum of 1-chlorobutane. [Link]

Sources

- 1. apps.dtic.mil [apps.dtic.mil]

- 2. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 3. Video: ¹³C NMR: Distortionless Enhancement by Polarization Transfer (DEPT) [jove.com]

- 4. DEPT: A tool for 13C peak assignments — Nanalysis [nanalysis.com]

- 5. 13.12 DEPT 13C NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 6. semanticscholar.org [semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. organomation.com [organomation.com]

- 11. ucl.ac.uk [ucl.ac.uk]

- 12. Temperature and Solvent Effects on Nmr Chemical Shifts of Some Nitrogen and Sulphur Heterocycles – Oriental Journal of Chemistry [orientjchem.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. thieme-connect.de [thieme-connect.de]

- 15. researchgate.net [researchgate.net]

- 16. Delta Tips: DEPT/INEPT Tool | Applications Notes | JEOL Ltd. [jeol.com]

- 17. DEPT NMR: Signals and Problem Solving - Chemistry Steps [chemistrysteps.com]

- 18. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 19. emerypharma.com [emerypharma.com]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. Heteronuclear Single-quantum Correlation (HSQC) NMR – Advances in Polymer Science [ncstate.pressbooks.pub]

Navigating the Molecular Maze: A Technical Guide to the Mass Spectrometry Fragmentation of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Foreword: The Analytical Imperative in Modern Drug Discovery

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is paramount. Among the arsenal of analytical techniques available, mass spectrometry (MS) stands out for its unparalleled sensitivity and specificity. This guide delves into the collision-induced dissociation (CID) pathways of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. Understanding its fragmentation fingerprint is not merely an academic exercise; it is a critical step in metabolite identification, impurity profiling, and pharmacokinetic studies. This document is crafted for the discerning researcher, offering a blend of theoretical mechanistic chemistry and practical, field-proven experimental insights.

The Subject Molecule: Structural and Chemical Context

3-chloro-7,8-dihydroisoquinolin-5(6H)-one is a bicyclic heterocyclic compound featuring a dihydroisoquinoline core. Key structural features that will dictate its fragmentation behavior include:

-

A Proton-Accepting Nitrogen Atom: A prime site for ionization in positive mode electrospray ionization (ESI).

-

A Ketone Carbonyl Group: This functional group is known to direct specific fragmentation reactions like α-cleavage.[1][2]

-

A Chlorine Substituent: The isotopic signature of chlorine (35Cl and 37Cl) will result in a characteristic M+2 peak, and its electronegativity will influence cleavage pathways.[3]

-

An Unsaturated Pyridine Ring Fused to a Cyclohexenone Ring: This structure is susceptible to retro-Diels-Alder (RDA) reactions, a common fragmentation pathway for cyclic systems.[4][5][6]

The interplay of these features results in a complex and informative fragmentation spectrum.

Predicted Fragmentation Pathways: A Mechanistic Deep Dive

Upon introduction into the mass spectrometer using a soft ionization technique like ESI, 3-chloro-7,8-dihydroisoquinolin-5(6H)-one is expected to readily form a protonated molecule, [M+H]+. The primary site of protonation will be the nitrogen atom of the isoquinoline core, due to its basicity.[2] Subsequent collision-induced dissociation (CID) will induce fragmentation through several competing pathways.

Pathway A: The Retro-Diels-Alder (RDA) Fragmentation

The cyclohexenone portion of the molecule is primed for a retro-Diels-Alder reaction, a pericyclic reaction that cleaves the ring system.[4][5] This is a concerted process that results in the formation of a diene and a dienophile. For the protonated precursor ion, this pathway is expected to be a major route of fragmentation.

-

Step 1: The protonated molecule undergoes a ring-opening fragmentation.

-

Step 2: This leads to the expulsion of a neutral ethene molecule (C2H4, 28 Da).

-

Step 3: The resulting fragment is a highly stable, aromatic chloro-isoquinolinol cation.

This pathway is a reliable diagnostic fragmentation for this class of compounds.

Pathway B: α-Cleavage adjacent to the Carbonyl Group

The ketone functionality provides another key fragmentation route. α-cleavage involves the breaking of the bond adjacent to the carbonyl group.[1][7]

-

Step 1: Homolytic cleavage of the C5-C6 bond.

-

Step 2: This results in the loss of a neutral CO molecule (28 Da), followed by rearrangement.

-

Step 3: A subsequent loss of a chloropyridinyl radical can also occur.

Pathway C: Sequential Neutral Losses

Smaller neutral losses are also anticipated, particularly the loss of the chlorine atom and hydrogen chloride.

-

Loss of HCl: A common fragmentation for chlorinated compounds, resulting in a fragment with a mass loss of 36 Da.

-

Loss of Cl radical: Cleavage of the C-Cl bond to lose a chlorine radical (35 or 37 Da).

The following diagram illustrates the proposed major fragmentation pathways originating from the protonated molecule.

Caption: Proposed ESI-MS/MS fragmentation pathways for 3-chloro-7,8-dihydroisoquinolin-5(6H)-one.

Predicted Fragment Ions: A Quantitative Summary

The following table summarizes the predicted major fragment ions, their mass-to-charge ratios (m/z), and the proposed neutral losses. The presence of both 35Cl and 37Cl isotopes will result in doublet peaks with an approximate 3:1 intensity ratio for all chlorine-containing fragments.

| Fragment Ion | Proposed Neutral Loss | m/z (35Cl) | m/z (37Cl) | Pathway |

| [M+H]+ | - | 182.04 | 184.04 | Precursor |

| Fragment A1 | C2H4 | 154.03 | 156.03 | A |

| Fragment B1 | CO | 154.03 | 156.03 | B |

| Fragment C1 | HCl | 146.06 | - | C |

| Fragment C2 | Cl• | 147.06 | - | C |

Experimental Protocol: A Self-Validating Workflow

This protocol outlines a robust method for acquiring high-quality tandem mass spectrometry data for 3-chloro-7,8-dihydroisoquinolin-5(6H)-one using a standard ESI-QTOF-MS system.

Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of the analyte in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL with a 50:50 mixture of acetonitrile and water containing 0.1% formic acid. The formic acid aids in protonation.[8]

Liquid Chromatography Parameters

-

Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A gradient from 5% to 95% B over 5 minutes is typically sufficient.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2 µL.

Mass Spectrometry Parameters

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 120 °C.

-

Desolvation Temperature: 350 °C.

-

MS Scan Range: m/z 50-500.

-

MS/MS Analysis: Product ion scan of the protonated molecule (m/z 182.04).

-

Collision Gas: Argon.

-

Collision Energy: A ramp of 10-40 eV should be applied to observe both low-energy and high-energy fragments.

The following diagram illustrates the experimental workflow.

Caption: A streamlined workflow for the MS/MS analysis of the target compound.

Conclusion: From Fragmentation to Insight

The predictable and distinct fragmentation pattern of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, dominated by retro-Diels-Alder cleavage and losses of small neutral molecules, provides a robust analytical handle for its identification and characterization. By employing the methodologies outlined in this guide, researchers can confidently identify this molecule in complex matrices, distinguish it from its isomers, and gain deeper insights into its metabolic fate. The principles discussed herein are not only applicable to this specific molecule but also serve as a foundational framework for investigating the fragmentation of other substituted heterocyclic systems.

References

- Mass spectrometry: Retro Diel's-Alder fragment

-

Qing, Z., Xu, Y., Yu, L., Liu, J., Huang, X., Tang, Z., ... & Zeng, J. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 733. [Link]

-

Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation . (2024-12-05). JoVE. [Link]

-

Retro diels alder reaction and ortho effect . (2016-10-20). Slideshare. [Link]

-

Falus, P., & Benedek, G. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 656. [Link]

-

Demarque, D. P., Crotti, A. E. M., Vessecchi, R., Lopes, J. L. C., & Lopes, N. P. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33(3), 432-455. [Link]

-

The Main Fragmentation Reactions of Organic Compounds . Thieme Connect. [Link]

-

Mass Spectrometry: Fragmentation . University of Arizona. [Link]

-

Electrospray ionization . Wikipedia. [Link]

-

Ion fragmentation of small molecules in mass spectrometry . University of Eastern Finland. [Link]

-

Mass Spectrometry A-Level Fragmentation part 2 . (2020-05-05). YouTube. [Link]

Sources

- 1. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Retro diels alder reaction and ortho effect | PPTX [slideshare.net]

- 6. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results [mdpi.com]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. uab.edu [uab.edu]

Solubility of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one in organic solvents

An In-depth Technical Guide Solubility Profile of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one: A Guide for Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and subsequent therapeutic efficacy. This guide provides a comprehensive technical overview of the solubility characteristics of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, a heterocyclic ketone of interest in medicinal chemistry. Due to the scarcity of published empirical data for this specific molecule, this document establishes a predictive solubility framework based on its physicochemical properties and outlines rigorous, field-proven experimental protocols for its empirical determination. We will delve into the theoretical underpinnings of its solubility in various organic solvents, provide step-by-step methodologies for accurate measurement, and discuss the key factors influencing dissolution. This guide is intended for researchers, chemists, and formulation scientists engaged in the development of novel therapeutics.

Introduction: The Critical Role of Solubility

3-chloro-7,8-dihydroisoquinolin-5(6H)-one is a heterocyclic compound that serves as a valuable building block in synthetic and medicinal chemistry.[][2] Its utility in drug discovery pipelines hinges on a thorough understanding of its physicochemical properties, paramount among which is solubility. Solubility dictates the choice of solvents for reaction chemistry, purification, formulation, and, ultimately, how the compound behaves in a physiological environment. Poor solubility can become a significant bottleneck in drug development, leading to challenges in formulation and potentially suboptimal in vivo exposure.[3][4] This guide provides the foundational knowledge and practical methods to characterize and understand the solubility profile of this compound.

Physicochemical Profile of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

A molecule's structure dictates its properties. The key physicochemical parameters for 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, compiled from authoritative chemical databases, are summarized below. These parameters form the basis for predicting its solubility behavior.

| Property | Value | Source |

| IUPAC Name | 3-chloro-7,8-dihydro-6H-isoquinolin-5-one | BOC Sciences[] |

| CAS Number | 1105662-39-2 | BOC Sciences[] |

| Molecular Formula | C₉H₈ClNO | BOC Sciences[] |

| Molecular Weight | 181.62 g/mol | BOC Sciences[] |

| Appearance | White to off-white solid | ChemicalBook[2] |

| XLogP3 | 1.9 | BOC Sciences[] |

| LogP | 2.254 | BOC Sciences[] |

| Topological Polar Surface Area (TPSA) | 30 Ų | BOC Sciences[] |

| Hydrogen Bond Acceptor Count | 2 | BOC Sciences[] |

| Hydrogen Bond Donor Count | 0 | BOC Sciences[] |

The XLogP3/LogP values of approximately 1.9 to 2.25 indicate a moderate degree of lipophilicity. The molecule possesses hydrogen bond acceptors (the nitrogen atom and the carbonyl oxygen) but no donors. This structure suggests that its solubility will be highly dependent on the nature of the solvent, in line with the "like dissolves like" principle.[5]

Theoretical Solubility Assessment in Organic Solvents

Based on the physicochemical profile, we can predict the solubility of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one across a spectrum of common organic solvents. The moderate LogP value suggests it will not be readily soluble in highly polar solvents like water or extremely non-polar solvents like hexane but will favor solvents of intermediate polarity.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | These solvents can engage in dipole-dipole interactions. While the compound cannot donate hydrogen bonds, the carbonyl oxygen and pyridine nitrogen can accept them from the solvent. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN) | High | These solvents have strong dipole moments that can effectively solvate the polar regions of the compound. DMSO is often an excellent solvent for a wide range of organic molecules.[6] |

| Slightly Polar | Dichloromethane (DCM), Chloroform, Ethyl Acetate | Moderate to High | The polarity of these solvents is well-matched to the compound's moderate lipophilicity and TPSA. DCM is often a good starting point for dissolving moderately polar compounds. |

| Non-Polar | Toluene, Hexane, Cyclohexane | Low to Very Low | The compound's polar carbonyl group and nitrogen heteroatom are energetically unfavorable in a non-polar environment, leading to poor solvation.[7] |

Experimental Determination of Thermodynamic Solubility

Theoretical predictions require empirical validation. The "shake-flask" method is the gold-standard for determining thermodynamic equilibrium solubility, providing the most accurate and reliable data for drug development.[8][9]

Workflow for Solubility Determination

Caption: Shake-Flask Method for Thermodynamic Solubility.

Detailed Step-by-Step Protocol: Shake-Flask Method

Objective: To determine the equilibrium solubility of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one in a given solvent at a specified temperature.

Materials:

-

3-chloro-7,8-dihydroisoquinolin-5(6H)-one (solid)

-

Selected organic solvents (HPLC grade)

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Calibrated pipettes

-

Validated HPLC-UV system

Protocol:

-

Preparation of Vials: Add an excess amount of the solid compound to a series of glass vials. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is 5-10 mg per 1 mL of solvent.

-

Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient time to reach equilibrium. A duration of 24 to 48 hours is standard for most compounds.[8]

-

Phase Separation: After equilibration, remove the vials and let them stand for a short period to allow the excess solid to settle. To ensure complete removal of particulate matter, centrifuge the vials at high speed (e.g., 14,000 rpm for 10 minutes).

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant.

-

Causality Note: It is crucial not to disturb the solid pellet at the bottom. Any suspended particles will lead to an overestimation of solubility.

-

-

Dilution: Accurately dilute the supernatant with a suitable solvent (typically the mobile phase of the analytical method) to a concentration that falls within the linear range of the standard curve.

-

Quantification: Analyze the diluted sample using a pre-validated, stability-indicating HPLC-UV method. The concentration is determined by comparing the peak area to a calibration curve prepared from known concentrations of the compound.

-

Calculation: The solubility is calculated by multiplying the measured concentration by the dilution factor. The result is typically expressed in mg/mL or µg/mL.

Key Factors Influencing Solubility

Several external factors can significantly impact the measured solubility of a compound. Understanding these is essential for reproducible and relevant results.

-

Temperature: The solubility of most solids increases with temperature, as the dissolution process is often endothermic.[10] However, the magnitude of this effect varies between compounds and solvents. It is crucial to control temperature precisely during experiments.

-

Solvent Properties: As discussed, the polarity, hydrogen bonding capability, and dielectric constant of the solvent are primary drivers of solubility.[11]

-

Solid-State Properties: The crystalline form (polymorphism) of the compound can have a profound effect on solubility. Amorphous forms are generally more soluble but less stable than their crystalline counterparts. It is essential to characterize the solid form of the material being tested.

-

pH (for aqueous solutions): While this guide focuses on organic solvents, if aqueous or buffered organic systems are used, the pH relative to the compound's pKa will dramatically influence the solubility of ionizable compounds.

Safety and Handling

As a laboratory chemical, 3-chloro-7,8-dihydroisoquinolin-5(6H)-one requires careful handling.

-

Hazard Statements: According to GHS classifications, this compound is associated with the following hazards:

-

Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.[12][13] All handling of the solid powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation.[14]

Conclusion

References

-

Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

-

Bentz, J., et al. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Johnson Matthey Pharma Insights. [Link]

-

PubChem. 7-Bromo-3-chloro-1,2-dihydroisoquinolin-1-one. National Institutes of Health. [Link]

-

Rheolution. Measuring the solubility of pharmaceutical compounds using NEPHEL.O. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Khossravi, D., & Connors, K. A. (1992). Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. PubMed. [Link]

-

Chemistry LibreTexts. 13.3: Factors Affecting Solubility. [Link]

-

ResearchGate. What Variables Affect Solubility?. [Link]

-

PENTA s.r.o. 8-Hydroxyquinoline - SAFETY DATA SHEET. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. A review of methods for solubility determination in biopharmaceutical drug characterisation. [Link]

-

ResearchGate. Synthesis of New 7-chloro-8-substituted-1,4-dihydro-4-oxo-quinolin-3-carboxylic Acids. [Link]

-

Chemistry Notes. S11E2 - Three Factors Affecting the Solubility of a Solution. [Link]

-

Cheméo. Chemical Properties of 3-Chlorohexane (CAS 2346-81-8). [Link]

-

MDPI. Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. [Link]

-

Frontiers. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. [Link]

-

ACS Publications. Organic Letters Ahead of Print. [Link]

-

PubChem. 5,6,7,8-Tetrahydroquinoline. National Institutes of Health. [Link]

-

PubChem. 3-Chloroquinoline. National Institutes of Health. [Link]

-

PubChem. 8-Bromo-3-chloroisoquinoline. National Institutes of Health. [Link]

Sources

- 2. 3-chloro-7,8-dihydroisoquinolin-5(6H)-one | 1105662-39-2 [chemicalbook.com]

- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 5. chemistrynotes.com [chemistrynotes.com]

- 6. CAS 956003-79-5: 5-Bromo-8-chloroisoquinoline | CymitQuimica [cymitquimica.com]

- 7. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 8. lup.lub.lu.se [lup.lub.lu.se]

- 9. researchgate.net [researchgate.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. organicchemistrydata.org [organicchemistrydata.org]

- 12. fishersci.nl [fishersci.nl]

- 13. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]

- 14. angenechemical.com [angenechemical.com]

A Strategic Guide to Unveiling the Biological Targets of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one

Abstract

The isoquinoline scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities.[1][2][3][4][5] The compound 3-chloro-7,8-dihydroisoquinolin-5(6H)-one represents a novel chemical entity with unexplored biological potential. The identification of its molecular targets is a critical step in elucidating its mechanism of action and potential therapeutic applications.[6] This technical guide presents a comprehensive, multi-pronged strategy for the deconvolution of its biological targets, designed for researchers, scientists, and drug development professionals. We will traverse a logical workflow from initial in silico predictions to rigorous experimental validation, providing detailed protocols and expert insights into the rationale behind each methodological choice. Our approach is designed to be a self-validating system, ensuring the generation of robust and reliable data.

Introduction: Charting a Course for Target Discovery

The journey to understand the pharmacological action of a novel compound begins with the identification of its molecular targets. For 3-chloro-7,8-dihydroisoquinolin-5(6H)-one, a molecule with a promising isoquinoline core, this process is paramount.[1][2][3][4][5] Given the absence of existing biological data for this specific compound, a systematic and unbiased approach is essential. This guide eschews a rigid, one-size-fits-all template in favor of a dynamic and logical workflow that leverages the strengths of both computational and experimental methodologies.

Our strategy is founded on three pillars:

-

Hypothesis Generation through Computational Analysis: We will begin by exploring the vast landscape of known bioactivity data to generate initial hypotheses about potential targets based on structural similarity to molecules with known biological functions.

-

Broad Experimental Screening for Unbiased Hit Identification: Next, we will employ a suite of powerful experimental techniques to identify proteins that directly interact with the compound in a biological context.

-

Rigorous Validation and Mechanistic Elucidation: Finally, we will detail the crucial steps for validating the initial findings and beginning to unravel the downstream consequences of the compound-target interaction.

This comprehensive approach is designed to maximize the probability of successful target identification and provide a solid foundation for future drug development efforts.

Phase I: In Silico Target Prediction - Generating the Initial Hypotheses

Before embarking on resource-intensive experimental work, we can leverage the power of computational chemistry and bioinformatics to generate a preliminary list of potential targets. This in silico phase is a cost-effective and rapid way to prioritize our experimental efforts.

Leveraging Public Bioactivity Databases

The first step is to mine large-scale, publicly available databases for compounds that are structurally similar to 3-chloro-7,8-dihydroisoquinolin-5(6H)-one and have known biological targets. The underlying principle is that structurally similar molecules often exhibit similar biological activities.[7]

Key Databases:

| Database | Description | URL |

| ChEMBL | A manually curated database of bioactive molecules with drug-like properties, containing information on compound bioactivities against drug targets.[6][8][9][10][11] | [Link] |

| PubChem | A vast public repository of chemical substances and their biological activities, maintained by the NIH.[12][13][14][15][16] | [Link] |

| BindingDB | A public database of experimentally determined binding affinities of protein-ligand complexes, focusing on drug-target interactions.[11][17][18][19][20] | [Link] |

Workflow for Database Mining:

-

Input: The chemical structure of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one in a computer-readable format (e.g., SMILES or SDF).

-

Similarity Search: Perform a substructure and similarity search within each database. The Tanimoto coefficient is a commonly used metric for assessing chemical similarity.

-

Data Extraction: For the structurally similar compounds ("neighbors"), extract all available bioactivity data, including target names, assay types (e.g., IC50, Ki, EC50), and potency values.

-

Target Prioritization: Analyze the extracted data to identify protein targets that are frequently modulated by the structural neighbors of our query compound. This analysis will yield a ranked list of potential targets for further investigation.

Utilizing Predictive Modeling Tools

In addition to database mining, several web-based tools can predict potential targets for a small molecule based on its chemical structure. These tools often employ machine learning algorithms trained on vast datasets of known drug-target interactions.[1][3][5]

Recommended Tools:

| Tool | Description | URL |

| SwissTargetPrediction | A web server that predicts the most probable macromolecular targets of a small molecule.[21] | [Link] |

| TargetHunter | An in silico target identification tool that explores the ChEMBL database to predict biological targets.[1] | [Link] |

Workflow for Predictive Modeling:

-

Input: Submit the 2D structure of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one to the selected web server.

-

Prediction: The server will generate a list of predicted targets, often ranked by a probability score.

-

Cross-validation: Compare the results from different predictive tools and with the findings from the database mining exercise to identify overlapping, high-confidence predictions.

The output of this in silico phase will be a prioritized list of putative targets, which will guide the design of our experimental validation strategy.

Phase II: Experimental Target Identification - From Hypothesis to Evidence

With a set of computationally generated hypotheses in hand, we now move to the laboratory to experimentally identify the direct binding partners of 3-chloro-7,8-dihydroisoquinolin-5(6H)-one within a complex biological system, such as a cell lysate or intact cells. We will employ a dual-pronged approach, utilizing both label-free and affinity-based methods to ensure comprehensive and robust target identification.[6][18]

Label-Free Approaches: Preserving Native Interactions

Label-free methods are advantageous as they do not require chemical modification of the compound, thus avoiding potential alterations to its binding properties.[20] These techniques rely on the principle that the binding of a small molecule can alter the biophysical properties of its target protein.

Principle: CETSA is based on the concept of ligand-induced thermal stabilization. The binding of a small molecule to its target protein can increase the protein's resistance to thermal denaturation.[16][22][23][24] This change in thermal stability can be detected and quantified.

Workflow Diagram:

Caption: CETSA Workflow for Target Engagement.

Detailed Protocol for CETSA:

-

Cell Culture and Treatment:

-

Culture a relevant cell line to ~80% confluency.

-

Treat cells with 3-chloro-7,8-dihydroisoquinolin-5(6H)-one at a range of concentrations (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a defined period (e.g., 1 hour) at 37°C.

-

-

Heating Step:

-

Aliquot the cell suspension or lysate into PCR tubes.

-

Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to room temperature for 3 minutes.[25]

-

-

Lysis and Fractionation:

-

For intact cells, lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.

-

Centrifuge the samples at high speed (e.g., 20,000 x g for 20 minutes at 4°C) to pellet the aggregated, denatured proteins.

-

-

Protein Quantification:

-

Carefully collect the supernatant containing the soluble proteins.

-

Analyze the amount of the putative target protein remaining in the soluble fraction by Western blotting using a specific antibody. For proteome-wide analysis, the samples can be subjected to mass spectrometry.

-

-

Data Analysis:

-

Generate a melting curve by plotting the amount of soluble protein as a function of temperature for both the compound-treated and vehicle-treated samples.

-

A shift in the melting curve to higher temperatures in the presence of the compound indicates thermal stabilization and suggests direct target engagement.[23]

-

Principle: DARTS leverages the principle that the binding of a small molecule can protect its target protein from proteolytic degradation.[13][17][20] This protection can be detected by analyzing the protein digestion pattern in the presence and absence of the compound.

Workflow Diagram:

Caption: DARTS Workflow for Target Identification.

Detailed Protocol for DARTS:

-

Cell Lysis:

-

Harvest cultured cells and prepare a native cell lysate using a non-denaturing lysis buffer.[21]

-

Determine the protein concentration of the lysate.

-

-

Compound Incubation:

-

Incubate aliquots of the cell lysate with 3-chloro-7,8-dihydroisoquinolin-5(6H)-one or a vehicle control at room temperature for 1 hour.

-

-

Protease Digestion:

-

Add a protease, such as pronase, to each sample at a predetermined optimal concentration (this needs to be optimized to achieve partial digestion).[17]

-

Incubate for a specific time (e.g., 10-30 minutes) at room temperature.

-

Stop the digestion by adding SDS-PAGE loading buffer and heating the samples.

-

-

Gel Electrophoresis and Visualization:

-

Separate the protein fragments by SDS-PAGE.

-

Stain the gel with a protein stain (e.g., Coomassie Blue or silver stain).

-

-

Target Identification:

-

Compare the banding patterns between the compound-treated and vehicle-treated lanes.

-

Bands that are present or more intense in the compound-treated lane represent proteins that were protected from proteolysis.[26]

-

Excise these protected bands from the gel and identify the proteins using mass spectrometry.

-

Affinity-Based Approaches: Fishing for Targets

Affinity-based methods utilize a modified version of the compound to "pull down" its binding partners from a complex mixture.[6][18] These methods are powerful but require careful design of the affinity probe to ensure that the modification does not disrupt the compound's binding activity.

Principle: The compound of interest is immobilized on a solid support (e.g., agarose beads) to create an affinity matrix. This matrix is then used to capture binding proteins from a cell lysate. After washing away non-specific binders, the target proteins are eluted and identified by mass spectrometry.[13][19]

Workflow Diagram:

Sources

- 1. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Roles of Cheminformatics in High-throughput Screening for Drug Discovery – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]

- 3. In Silico Target Prediction for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Silico Target Prediction - Creative Biolabs [creative-biolabs.com]

- 5. mdpi.com [mdpi.com]

- 6. ChEMBL - ChEMBL [ebi.ac.uk]

- 7. books.rsc.org [books.rsc.org]

- 8. ChEMBL - Wikipedia [en.wikipedia.org]

- 9. academic.oup.com [academic.oup.com]

- 10. Essential for metabolomics research: a summary of commonly used public metabolite databases - MetwareBio [metwarebio.com]

- 11. neovarsity.org [neovarsity.org]

- 12. PubChem - Wikipedia [en.wikipedia.org]

- 13. PubChem | Databases | NC State University Libraries [lib.ncsu.edu]

- 14. PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. PubChem | Laurier Library [library.wlu.ca]

- 16. taylorandfrancis.com [taylorandfrancis.com]

- 17. BindingDB: a web-accessible database of experimentally determined protein–ligand binding affinities - PMC [pmc.ncbi.nlm.nih.gov]

- 18. BindingDB - Wikipedia [en.wikipedia.org]

- 19. academic.oup.com [academic.oup.com]

- 20. BindingDB: Measured Binding Data for Protein-Ligand and Other Molecular Systems — Calisphere [calisphere.org]

- 21. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]

- 22. Cheminformatics in the Identification of Drug Classes for the Treatment of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Predicting protein targets for drug-like compounds using transcriptomics - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. excelra.com [excelra.com]

- 26. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Reactivity of the Chloro Group in 3-Chloro-7,8-dihydroisoquinolin-5(6H)-one

Foreword: Unlocking the Potential of a Versatile Scaffold

To the dedicated researchers, scientists, and drug development professionals who continuously strive to advance the frontiers of medicine, this guide is intended to serve as a comprehensive resource on the chemical reactivity of a highly valuable heterocyclic building block: 3-chloro-7,8-dihydroisoquinolin-5(6H)-one. The strategic placement of a reactive chloro group on the dihydroisoquinolinone core makes this molecule a versatile platform for the synthesis of a diverse array of novel compounds with significant potential in medicinal chemistry. This document moves beyond a mere recitation of reactions to provide a deeper understanding of the underlying principles governing the reactivity of this scaffold, empowering you to harness its full synthetic potential. Our exploration will be grounded in established mechanistic principles and supported by practical, field-proven insights to ensure both scientific rigor and applicability in your research endeavors.

The 3-Chloro-7,8-dihydroisoquinolin-5(6H)-one Core: A Structural and Electronic Overview

The reactivity of the chloro group at the C3 position of the 7,8-dihydroisoquinolin-5(6H)-one scaffold is intricately influenced by the electronic and structural features of the entire molecule. The presence of the electron-withdrawing ketone in the partially saturated ring and the nitrogen atom within the pyridine ring collaboratively modulate the electron density of the aromatic system. This electronic interplay is pivotal in dictating the susceptibility of the C3-chloro substituent to nucleophilic attack and its participation in metal-catalyzed cross-coupling reactions.

The enone functionality within the dihydroisoquinolinone system can influence the reactivity at the C3 position through resonance effects. Understanding these electronic nuances is paramount for predicting reaction outcomes and designing rational synthetic strategies.

Key Reaction Pathways for the Functionalization of the C3-Position

The chloro group in 3-chloro-7,8-dihydroisoquinolin-5(6H)-one serves as a versatile handle for a variety of chemical transformations. The two primary avenues for its functionalization are nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr): A Gateway to Diverse Amine and Ether Derivatives

The electron-deficient nature of the pyridine ring, further accentuated by the chloro substituent, renders the C3 position susceptible to attack by nucleophiles. This reactivity is the foundation of nucleophilic aromatic substitution, a powerful tool for introducing a wide range of functionalities.

Mechanism of Nucleophilic Aromatic Substitution:

The SNAr reaction typically proceeds through a two-step addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the chloride ion is eliminated, restoring the aromaticity of the ring and yielding the substituted product. The stability of the Meisenheimer complex is a key factor influencing the reaction rate, and it is enhanced by the presence of electron-withdrawing groups that can delocalize the negative charge.

Diagram of the SNAr Mechanism:

Caption: Generalized mechanism of nucleophilic aromatic substitution.

Experimental Protocol: Synthesis of 3-Amino-7,8-dihydroisoquinolin-5(6H)-one Derivatives

This protocol provides a general framework for the synthesis of 3-amino derivatives via SNAr.

Materials:

-

3-chloro-7,8-dihydroisoquinolin-5(6H)-one

-

Desired primary or secondary amine (e.g., morpholine, piperidine, aniline)

-